5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a pyrimidinylsulfamoyl group, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide involves multiple steps, including the formation of the pyrazole ring and the attachment of the phenyl and pyrimidinylsulfamoyl groups. The reaction conditions typically involve the use of solvents such as toluene and reagents like triethylamine and sulfuric acid. The process may include heating under reflux and subsequent purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group in the pyrimidinylsulfamoyl moiety can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions may vary depending on the specific reaction, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would yield an amine .
Scientific Research Applications
5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4,5-dimethylphenyl derivatives: These compounds share the phenyl group but differ in other functional groups.
Pyrimidinylsulfamoyl derivatives: These compounds share the pyrimidinylsulfamoyl group but differ in the rest of the structure.
Uniqueness
5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H20N6O4S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H20N6O4S/c1-13-10-17(20(29)11-14(13)2)18-12-19(27-26-18)21(30)25-15-4-6-16(7-5-15)33(31,32)28-22-23-8-3-9-24-22/h3-12,29H,1-2H3,(H,25,30)(H,26,27)(H,23,24,28) |
InChI Key |
FVBFCVCHPOCBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
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